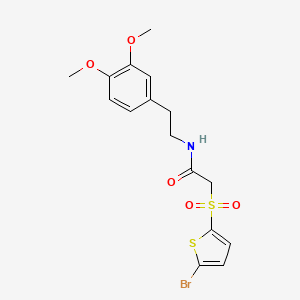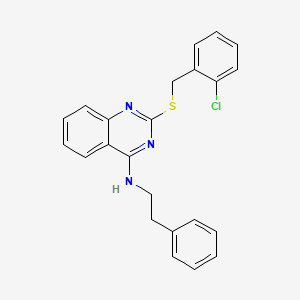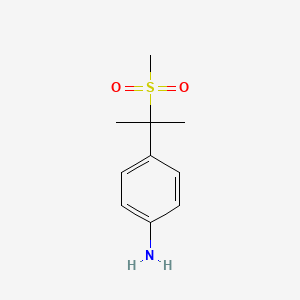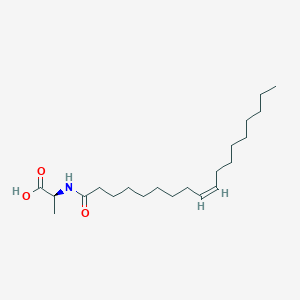![molecular formula C15H10ClNO3 B2784451 2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione CAS No. 220966-20-1](/img/structure/B2784451.png)
2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives has been documented in the literature . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been reported, including the reaction of benzyne with N-substituted imidazoles .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H10ClNO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 287.7 . The physicochemical properties of new phthalimides can be determined based on Lipinski’s rule .
Scientific Research Applications
2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, to study the effects of environmental pollutants on organisms, to study the effects of drugs on cells, and to study the effects of hormones on cells. It has also been used to study the effects of environmental pollutants on gene expression and to study the effects of drugs on gene expression.
Mechanism of Action
2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione exerts its effects by binding to certain proteins and enzymes in the cell. It binds to proteins such as cytochrome P450, which is involved in the metabolism of drugs and other compounds, and to enzymes such as superoxide dismutase, which is involved in the detoxification of reactive oxygen species. By binding to these proteins and enzymes, this compound can alter their activity and, in turn, alter the function of the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of certain genes, to affect the metabolism of drugs and other compounds, to affect the detoxification of reactive oxygen species, and to affect the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione for laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, there are some limitations to using this compound for laboratory experiments. For example, it can be toxic to cells in high concentrations and can interfere with the activity of certain enzymes.
Future Directions
2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione has been used in a variety of scientific research applications, and there are many potential future directions for its use. For example, it could be used to study the effects of environmental pollutants on gene expression, to study the effects of drugs on gene expression, to study the effects of hormones on cells, to study the effects of oxidative stress in cells, and to study the effects of drugs on cells. Additionally, it could be used to study the effects of environmental pollutants on organisms, to study the effects of drugs on organisms, and to study the effects of hormones on organisms. Finally, it could be used to develop new drugs and to study the effects of drugs on the human body.
Synthesis Methods
2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione is synthesized by a three-step process. The first step involves the reaction of 3-chlorophenol with ethyl chloroformate in the presence of an acid catalyst to form an ethyl ester. The second step involves the reaction of the ethyl ester with an aqueous solution of sodium hydroxide to form an alkaline salt. The third and final step involves the reaction of the alkaline salt with an aqueous solution of sodium nitrite to form this compound.
properties
IUPAC Name |
2-[(3-chlorophenoxy)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-10-4-3-5-11(8-10)20-9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEVYSBKLKQYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-ethyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784375.png)

![cyclopropyl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2784377.png)


![4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2784381.png)
![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)
![neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2784385.png)


